molecular formula C17H25ClN4O5S B6486998 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 872987-19-4

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B6486998
CAS No.: 872987-19-4
M. Wt: 432.9 g/mol
InChI Key: RVCLIEQYVQUMBX-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazinan ring substituted with a 4-chlorobenzenesulfonyl group at position 3 and an ethanediamide moiety linked to a 2-(dimethylamino)ethyl group. The 4-chlorobenzenesulfonyl group enhances electrophilicity and may improve binding affinity in biological systems, while the dimethylaminoethyl substituent increases water solubility due to its tertiary amine functionality .

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O5S/c1-21(2)10-8-19-16(23)17(24)20-12-15-22(9-3-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLIEQYVQUMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups, including a 1,3-oxazinan ring , a chlorobenzenesulfonyl group , and an ethanediamide moiety . Its molecular formula is C16H22ClN3O5SC_{16}H_{22}ClN_{3}O_{5}S, with a molecular weight of approximately 429.92 g/mol. The presence of the sulfonyl group enhances its interaction with biological targets, which may lead to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the oxazinan ring may stabilize the binding of the compound to its targets, disrupting normal cellular processes.

MechanismDescription
Enzyme Inhibition Interacts with enzymes, potentially blocking their activity and altering metabolic pathways.
Receptor Binding Binds to specific receptors, influencing signal transduction pathways involved in disease processes.
Antimicrobial Activity Exhibits properties that may inhibit the growth of bacteria or fungi through cell wall disruption or enzyme inhibition.

Biological Activity

Preliminary studies indicate that this compound has potential as an antimicrobial and anti-inflammatory agent . The chlorobenzenesulfonyl group enhances its reactivity and interaction with biological targets.

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Effects : Research has shown that the compound can reduce inflammation markers in cell cultures, indicating its potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. These include:

Compound NameSimilarities
N-{[3-(4-chlorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl-N'-(2-hydroxyethyl)ethanediamideShares the oxazinan structure and sulfonyl group; investigated for similar biological activities.
N-{[3-(4-chlorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl-N'-(pyridin-2-yl)methyl)ethanediamideDisplays comparable enzyme inhibition properties; used in medicinal chemistry research.

Comparison with Similar Compounds

Core Heterocyclic Framework

  • Target Compound : 1,3-Oxazinan ring.
  • Analog 1 (–4) : 1,3,5-Oxadiazine derivatives (e.g., 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines). These compounds exhibit a six-membered ring with two nitrogen atoms, differing in electronic properties and synthetic routes (dehydrosulfurization using I₂/Et₃N or DCC) .

Substituent Variations

  • Sulfonyl Groups :
    • Target Compound : 4-Chlorobenzenesulfonyl (electron-withdrawing, enhances stability).
    • Analog 2 () : 4-Methoxybenzenesulfonyl (electron-donating, reduces reactivity compared to chloro-substituted analogs) .
  • Amide Side Chains: Target Compound: N-[2-(Dimethylamino)ethyl] (improves solubility via protonation at physiological pH). Analog 3 (): N-(2-Methylpropyl) (hydrophobic, reduces solubility but may enhance membrane permeability) .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound ~418* Moderate aqueous solubility
Analog 2 (Methoxy derivative) 417.91 Higher solubility in DMSO
Analog 3 (Methylpropyl) 417.91 Low aqueous solubility

*Estimated based on structural similarity to .

Pharmacological Implications

  • The 4-chlorobenzenesulfonyl group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to methoxy analogs .
  • The dimethylaminoethyl side chain could improve bioavailability relative to methylpropyl analogs, as seen in related sulfonamide drugs .

Key Research Findings

  • Synthetic Efficiency : Carbodiimide-mediated coupling (e.g., EDC) achieves higher yields (>70%) for amide bond formation compared to thiourea-based dehydrosulfurization (~50–60% for oxadiazines) .
  • Stability : The 4-chlorobenzenesulfonyl group confers greater thermal stability (decomposition >200°C) than methoxy-substituted analogs .

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